3-Chlorobenzyl carbonochloridate
Description
3-Chlorobenzyl carbonochloridate (B8618190), a derivative of the widely utilized benzyl (B1604629) chloroformate, emerges as a reagent of interest in synthetic organic chemistry. Its structural modification, the presence of a chlorine atom on the meta position of the benzyl ring, suggests nuanced reactivity and stability profiles that can be exploited in various chemical transformations. Understanding this compound requires a foundational knowledge of chloroformate chemistry and an appreciation for the historical significance of its precursors.
Chloroformates, also known as chlorocarbonates, are a class of organic compounds characterized by the ROC(O)Cl functional group, where 'R' is an alkyl or aryl group. wikipedia.org They are formally esters of chloroformic acid. wikipedia.org These compounds are generally colorless, volatile liquids that are reactive towards nucleophiles and are sensitive to moisture. wikipedia.org Their utility in organic synthesis is primarily centered on their ability to react with amines to form carbamates, with alcohols to yield carbonates, and with carboxylic acids to generate mixed anhydrides. wikipedia.org This reactivity makes them indispensable tools for the protection of functional groups, a cornerstone of modern synthetic strategy. wikipedia.orgtcichemicals.comorganic-chemistry.org
The general synthesis of chloroformates involves the reaction of an alcohol with phosgene (B1210022) or its safer equivalents like diphosgene or triphosgene (B27547). google.com The high reactivity of the chloroformate group is attributed to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic.
Table 1: General Reactions of Chloroformates
| Reactant | Product | Functional Group Transformation |
| Amine (R'-NH₂) | Carbamate (B1207046) (ROC(O)NHR') | Protection of amines |
| Alcohol (R'-OH) | Carbonate (ROC(O)OR') | Synthesis of carbonates |
| Carboxylic Acid (R'-COOH) | Mixed Anhydride (B1165640) (ROC(O)OC(O)R') | Activation of carboxylic acids |
The trajectory of modern peptide synthesis was irrevocably altered in the 1930s with the introduction of benzyl chloroformate by Leonidas Zervas and Max Bergmann. wikipedia.org This reagent provided the first effective means for the controlled, stepwise synthesis of peptides through the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. wikipedia.org The Cbz group could be readily introduced by reacting an amino acid with benzyl chloroformate in the presence of a base and, crucially, could be removed under mild conditions via catalytic hydrogenation, leaving the newly formed peptide bond intact. wikipedia.org This groundbreaking development, known as the Bergmann-Zervas method, is considered a revolutionary moment that established the field of synthetic peptide chemistry. wikipedia.org
The success of benzyl chloroformate spurred the exploration of various substituted analogs, with the aim of fine-tuning the stability and cleavage conditions of the corresponding protecting groups. Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly alter the reactivity of the chloroformate and the lability of the resulting carbamate. For instance, electron-withdrawing groups are expected to increase the reactivity of the chloroformate and make the corresponding benzyloxycarbonyl group more stable towards acidic conditions.
While specific, in-depth research focused solely on 3-Chlorobenzyl carbonochloridate is not extensively documented in publicly available literature, its role and potential applications can be inferred from the broader understanding of substituted benzyl chloroformates. The presence of a chlorine atom at the meta-position of the benzyl ring introduces an inductive electron-withdrawing effect. This electronic modification is anticipated to influence its reactivity in several ways.
The increased electrophilicity of the carbonyl carbon in this compound would likely lead to faster reaction rates with nucleophiles compared to the unsubstituted benzyl chloroformate. In the context of amine protection, this could translate to more efficient and rapid introduction of the 3-chlorobenzyloxycarbonyl protecting group.
Furthermore, the resulting 3-chlorobenzyloxycarbonyl (3-Cl-Cbz) protecting group is expected to exhibit altered stability. The electron-withdrawing nature of the chlorine atom would render the carbamate more stable to acid-catalyzed cleavage compared to the standard Cbz group. This property could be advantageous in complex multi-step syntheses where differential stability of protecting groups is required for selective deprotection strategies, a concept known as orthogonal protection. organic-chemistry.org
While detailed research findings on its specific applications are limited, it is plausible that this compound finds utility in specialized areas of organic synthesis where the unique properties of the 3-Cl-Cbz group are beneficial. This could include the synthesis of complex peptides, natural products, or pharmaceutical intermediates where fine-tuning of protecting group stability is critical for the success of the synthetic route. Further research into the specific applications and reaction kinetics of this compound would be valuable to fully elucidate its potential in the landscape of modern organic synthesis.
Table 2: Chemical Properties of Benzyl Chloroformate (for comparison)
| Property | Value |
| IUPAC Name | Benzyl carbonochloridate |
| Synonyms | Benzyl chloroformate, Cbz-Cl, Z-Cl |
| CAS Number | 501-53-1 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Colorless to yellow oily liquid |
| Odor | Pungent |
| Boiling Point | 103 °C at 20 mmHg |
| Density | 1.195 g/cm³ |
| Solubility in water | Decomposes |
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOKJAUAHDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-30-7 | |
| Record name | (3-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chlorobenzyl Carbonochloridate and Analogs
Phosgene-Based Synthesis Routes
The traditional and most direct method for the synthesis of benzyl (B1604629) chloroformates involves the reaction of the corresponding benzyl alcohol with phosgene (B1210022) (COCl₂). This approach is applicable to a wide range of substituted benzyl alcohols, including 3-chlorobenzyl alcohol.
Reaction of Substituted Benzyl Alcohols with Phosgene
The synthesis of benzyl chloroformate is typically achieved by reacting benzyl alcohol with phosgene. epfl.ch A common procedure involves dissolving the benzyl alcohol in an inert solvent, such as toluene (B28343), and then introducing a stoichiometric excess of phosgene at low temperatures, often in an ice bath. researchgate.net The excess phosgene helps to minimize the formation of the corresponding carbonate byproduct. The reaction is generally allowed to proceed for several hours. researchgate.net
While specific literature detailing the synthesis of 3-chlorobenzyl carbonochloridate (B8618190) is not abundant, the general method for benzyl chloroformate can be adapted. The reaction would proceed as follows:
Reaction Scheme:
A process for producing various chloroformates, including those from arylaliphatic alcohols, in a continuous flow system has been described. google.com In one example, phenyl carbinol (benzyl alcohol) was reacted with phosgene at 170°C to yield benzyl chloroformate. google.com This method could theoretically be applied to 3-chlorobenzyl alcohol.
The reaction conditions, such as temperature and the use of a base, can be optimized to improve the yield and purity of the desired chloroformate. For instance, the synthesis of phenyl chloroformate from phenol (B47542) and phosgene is often carried out in the presence of a base like N,N-dimethylaniline to neutralize the hydrogen chloride byproduct. wikipedia.org
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| Benzyl Alcohol | Phosgene | Toluene | 0°C to Room Temp. | 91-94% | researchgate.net |
| Phenyl Carbinol | Phosgene | - | 170°C | 81% | google.com |
| Phenol | Phosgene | Chloroform (B151607) | 5-10°C | ~90% | wikipedia.org |
Interactive Data Table: The table above summarizes reaction conditions for the synthesis of chloroformates from various alcohols using phosgene.
Mechanistic Considerations in Phosgenation
The reaction between an alcohol and phosgene proceeds through a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a chloroformate intermediate. The subsequent loss of a proton, typically facilitated by a base or through solvent effects, yields the final chloroformate product and hydrogen chloride. The use of excess phosgene is crucial to prevent the newly formed chloroformate from reacting with another molecule of the alcohol, which would lead to the formation of a carbonate.
Phosgene-Alternative Synthesis Strategies
The high toxicity of phosgene has driven the development of safer, alternative reagents for the synthesis of chloroformates. Diphosgene and triphosgene (B27547) are the most common substitutes.
Utilization of Diphosgene and Triphosgene
Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are safer, solid or liquid alternatives to gaseous phosgene. wikipedia.orgunimi.it They are easier to handle and transport, and they generate phosgene in situ, minimizing the risks associated with the direct handling of the toxic gas.
The reaction of alcohols with triphosgene is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in an inert solvent like dichloromethane. nih.govresearchgate.net The base catalyzes the decomposition of triphosgene into phosgene and also neutralizes the HCl produced during the reaction. A study on the chlorination of aliphatic primary alcohols using triphosgene and triethylamine demonstrated the formation of chloroformate intermediates. researchgate.net Another report details the use of a triphosgene-pyridine mixture to convert unactivated aliphatic secondary alcohols to their corresponding chlorides, a reaction that proceeds via a chloroformate intermediate. nih.gov
A patent describes a process for preparing various alkyl and aryl chloroformates, including benzyl chloroformate, using triphosgene in the presence of a base like sodium carbonate and a catalyst such as dimethylformamide. ionike.com This method provides good yields and selectivity. ionike.com
| Alcohol | Reagent | Base | Solvent | Yield | Reference |
| Benzyl Alcohol | Triphosgene | Potassium Carbonate | Toluene | 79% (conversion) | ionike.com |
| Various Alcohols | Triphosgene | Pyridine/Triethylamine | Dichloromethane | High Yields | nih.govresearchgate.net |
Interactive Data Table: This table presents examples of chloroformate synthesis using triphosgene.
Carbonylation Reactions with Alternative Carbonyl Sources
Research into phosgene-free methods has explored the use of other carbonyl sources. A notable example is the synthesis of benzyl chloroformate derivatives from benzyl alcohols using carbon monoxide and sulfur (or carbonyl sulfide). researchgate.net This process involves the formation of an S-methyl O-benzyl carbonothioate (B8497899) intermediate, which is then chlorinated with sulfuryl chloride to yield the desired chloroformate. researchgate.net This method avoids the direct use of phosgene or its common substitutes. researchgate.net
Another approach involves the use of ethyl chloroformate as a carbonyl source in a nickel-catalyzed reductive carbonylation to produce ketones from alkyl halides. researchgate.net While not a direct synthesis of chloroformates from alcohols, it demonstrates the utility of chloroformates as carbonylating agents.
Green Chemistry Approaches in Chloroformate Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of chloroformate synthesis, this primarily involves moving away from hazardous reagents like phosgene and developing more sustainable processes.
The use of phosgene alternatives like diphosgene and triphosgene is a significant step towards greener synthesis due to their improved safety profiles. wikipedia.orgunimi.it
Flow chemistry is an emerging technology that offers a safer and more efficient way to handle hazardous reactions. organic-chemistry.org A continuous flow process for the production of chloroformates using phosgene has been developed, which allows for better control over reaction conditions and minimizes the inventory of hazardous materials at any given time. google.com The use of flow reactors for the synthesis of chloroformate compounds by reacting triphosgene with alcohols has also been reported, offering a safer and more scalable production method. google.com
Furthermore, research into alternative solvents aims to replace traditional, often hazardous, organic solvents with greener alternatives. While specific examples for chloroformate synthesis are not widespread, the general trend in green chemistry is to explore the use of solvents like ionic liquids or supercritical fluids. nih.gov
A photo-on-demand synthesis of chloroformates from primary alkyl alcohols has been developed using chloroform as both the solvent and reagent, activated by UV light in the presence of oxygen. organic-chemistry.org This method completely avoids the use of phosgene or its substitutes. organic-chemistry.org
Solvent-Free and Environmentally Benign Reaction Conditions
The traditional synthesis of chloroformates often involves the use of hazardous reagents like phosgene and chlorinated solvents, posing significant environmental and safety concerns. To address these issues, research has shifted towards developing solvent-free and more environmentally friendly alternatives.
A notable phosgene-free method for the synthesis of benzyl chloroformate (Cbz-Cl), a close analog of 3-chlorobenzyl carbonochloridate, has been developed. researchgate.netresearchgate.net This approach utilizes carbon monoxide or carbonyl sulfide (B99878) as a carbonyl source. researchgate.netresearchgate.net The process involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by esterification with methyl iodide to form S-methyl O-benzyl carbonothioate. researchgate.net This intermediate is then chlorinated using sulfuryl chloride to yield benzyl chloroformate in excellent yields. researchgate.net This method avoids the direct use of highly toxic phosgene, making it an inherently safer and greener alternative.
Another approach involves the use of triphosgene, a solid and safer phosgene equivalent, in conjunction with an amine base like pyridine for the chlorination of alcohols. nih.gov This reaction proceeds through the formation of a chloroformate intermediate, which can then be converted to the corresponding alkyl chloride. nih.gov By carefully controlling the reaction conditions, the formation of byproducts can be minimized. nih.gov
The synthesis of the precursor, 3-chlorobenzyl alcohol, can also be achieved under environmentally conscious conditions. The hydrolysis of 3-chlorobenzyl chloride in an aqueous environment yields 3-chlorobenzyl alcohol and hydrochloric acid.
Table 1: Comparison of Reagents for Benzyl Chloroformate Synthesis
| Carbonyl Source | Chlorinating Agent | Catalyst/Base | Key Advantages |
| Phosgene | - | - | Traditional method, high reactivity. |
| Triphosgene | - | Pyridine | Solid, safer phosgene equivalent. nih.gov |
| Carbon Monoxide/Sulfur | Sulfuryl Chloride | DBU | Phosgene-free, environmentally benign. researchgate.netresearchgate.net |
Catalytic Systems for Sustainable Production
The use of catalytic systems is another cornerstone of sustainable chemical production, offering pathways to increased efficiency and reduced waste. In the context of this compound synthesis, catalysis can be applied to both the formation of the precursor and the final product.
The synthesis of the precursor, 3-chlorobenzyl chloride, can be achieved through the chlorination of 3-chlorotoluene (B144806) using sulfuryl chloride or chlorine gas under UV light or with a radical initiator. For instance, the chlorination of m-nitrotoluene, a related substrate, at elevated temperatures with chlorine gas demonstrates the principle of benzylic chlorination.
While direct catalytic synthesis of this compound is not extensively documented, the principles can be inferred from related reactions. For example, the reaction of benzyl alcohol with phosgene is a well-established method for producing benzyl chloroformate. orgsyn.org This reaction can be performed in a solvent like toluene. orgsyn.org It is plausible that a similar approach using 3-chlorobenzyl alcohol would yield the desired product. The use of a catalyst in such a reaction could potentially lower the required temperature and improve selectivity.
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds, including chloroformates. Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely.
A patented method describes the continuous flow synthesis of chloroformate compounds by reacting an alcohol with triphosgene in a continuous flow reactor in the presence of a catalyst. This method significantly shortens reaction times and is more amenable to industrial-scale production by mitigating the risks associated with the use of phosgene. The process typically involves preheating the reactant solutions, mixing them in a dedicated module, allowing the reaction to proceed in a reaction module, and finally quenching the reaction.
Another patent details a method for the preparation of aliphatic chloroformates, including araliphatic ones like benzyl chloroformate, by reacting the corresponding alcohol with phosgene, diphosgene, or triphosgene under reduced pressure and at low temperatures. This process is particularly suitable for the synthesis of temperature-sensitive compounds.
The continuous flow preparation of related benzylic compounds has also been demonstrated, highlighting the versatility of this technology. For instance, the preparation of benzylic sodium organometallics has been achieved in a continuous flow setup.
Table 2: Illustrative Parameters for Continuous Flow Synthesis of a Chloroformate
| Parameter | Value |
| Reactant A | Alcohol Solution |
| Reactant B | Triphosgene Solution |
| Preheating Module Temperature | 45 °C |
| Mixing Module Temperature | 50 °C |
| Reaction Module Temperature | 55 °C |
| Quenching Module Temperature | 10 °C |
| Total Residence Time | ~2.7 minutes |
Note: This data is illustrative and based on a patented process for general chloroformate synthesis.
Reaction Mechanisms and Kinetic Studies of Chloroformate Reactivity
Solvolytic Pathways of Chloroformate Esters
The solvolysis of chloroformate esters, such as benzyl (B1604629) chloroformate and by extension 3-Chlorobenzyl carbonochloridate (B8618190), is generally understood to proceed via one of two primary mechanistic pathways: a dissociative route or an associative route.
The dissociative mechanism involves a stepwise process, often characterized as an S_N1-type reaction, where the initial and rate-determining step is the ionization of the chloroformate to form a carbocation and a chloride ion. This pathway is favored for substrates that can form a stable carbocation and in solvents with high ionizing power. For benzyl chloroformate, this pathway becomes significant in highly ionizing, non-nucleophilic solvents like fluoroalcohols. nih.gov The resulting benzyl carbocation is then captured by the solvent.
The associative mechanism , also known as the addition-elimination pathway, is a bimolecular process. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the chloride ion in a subsequent step. This pathway is favored in more nucleophilic solvents. Studies on various chloroformates, including those with primary alkyl groups, show a predominance of this mechanism. orgsyn.org For benzyl chloroformate, the associative pathway is dominant in most common hydroxylic solvents. nih.gov
Given the electron-withdrawing nature of the chlorine atom at the meta position of the benzyl group in 3-Chlorobenzyl carbonochloridate, the formation of a benzyl-type carbocation would be destabilized compared to the unsubstituted benzyl chloroformate. This destabilization would make the dissociative (S_N1) pathway less favorable. Consequently, it is anticipated that this compound would predominantly react via the associative (addition-elimination) mechanism across a wider range of solvents than benzyl chloroformate itself.
The influence of the solvent on the reaction rate and mechanism is a critical aspect of chloroformate solvolysis. The Grunwald-Winstein equation is a powerful tool used to quantify these effects. The extended form of the equation is:
log(k/k₀) = lN_T + mY_Cl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the reaction to the solvent's nucleophilicity (N_T).
m is the sensitivity of the reaction to the solvent's ionizing power (Y_Cl).
For the solvolysis of p-nitrobenzyl chloroformate, which, like this compound, has an electron-withdrawing substituent, the reaction is well-described by the extended Grunwald-Winstein equation. It exhibits a high sensitivity to solvent nucleophilicity and a moderate sensitivity to ionizing power, consistent with a rate-determining associative step. nih.gov
A comparison of l and m values for different chloroformates provides insight into their reaction mechanisms. For instance, the solvolysis of phenyl chloroformate, which proceeds via an addition-elimination pathway, has an l value of approximately 1.68 and an m value of about 0.57. researchgate.net In contrast, reactions proceeding through an S_N1 mechanism typically show low l values and high m values.
For this compound, it is expected that the l value would be high, similar to or even greater than that of benzyl chloroformate, reflecting the importance of nucleophilic attack at the carbonyl carbon. The m value is expected to be moderate, as some charge separation is still present in the transition state of the associative pathway.
Table 1: Expected Grunwald-Winstein Parameters for this compound in Comparison to Analogous Compounds
| Compound | Expected Dominant Pathway | Expected l Value (Sensitivity to Nucleophilicity) | Expected m Value (Sensitivity to Ionizing Power) |
| Benzyl Chloroformate | Associative (Addition-Elimination) | High | Moderate |
| p-Nitrobenzyl Chloroformate | Associative (Addition-Elimination) | High | Moderate |
| This compound | Associative (Addition-Elimination) | High | Moderate |
This table is based on established trends for chloroformate solvolysis; specific experimental values for this compound are not available in the literature.
In the associative pathway, the attack of a nucleophilic solvent molecule can be facilitated by a second solvent molecule acting as a general base. This is particularly relevant in less polar solvents or with less nucleophilic solvents. The general base assists in the removal of a proton from the attacking nucleophile, thereby increasing its effective nucleophilicity and stabilizing the developing positive charge in the transition state.
The occurrence of general base catalysis is often inferred from kinetic solvent isotope effect studies. For many chloroformate reactions, a significant kinetic solvent isotope effect (k_SOH / k_SOD > 1) is observed, which is indicative of the covalent involvement of a second solvent molecule in the rate-determining step. For example, the methanolysis of p-nitrobenzyl chloroformate exhibits a kinetic solvent isotope effect (k_MeOH / k_MeOD) of 2.42, supporting the role of general base catalysis. lookchemmall.com
It is highly probable that the solvolysis of this compound also benefits from general base catalysis, especially in alcoholic solvents. The electron-withdrawing chloro group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a process that would be further enhanced by general base assistance.
Kinetic Isotope Effects in Chloroformate Reactions
Kinetic isotope effects (KIEs) are a valuable tool for elucidating the transition state structure of a reaction. By measuring the reaction rates of molecules with different isotopes at specific positions, insights into bond breaking and bond formation in the rate-determining step can be gained.
The Carbon-13 KIE at the carbonyl carbon provides information about changes in bonding to this carbon in the transition state. For the hydrolysis of benzyl chloroformate in various water-dioxane mixtures, the ¹³C KIEs (k¹²/k¹³) are in the range of 1.034–1.039. electronicsandbooks.com These significant, normal KIEs indicate a substantial change in the bonding environment of the carbonyl carbon in the transition state, consistent with the formation of a tetrahedral intermediate in an associative mechanism.
For this compound, a similar or slightly larger ¹³C KIE would be expected. The electron-withdrawing chloro group would lead to a more localized positive charge on the carbonyl carbon, potentially leading to a more advanced tetrahedral transition state with more significant bond formation to the incoming nucleophile.
Table 2: Carbon-13 Kinetic Isotope Effects for the Hydrolysis of Benzyl Chloroformate in Water-Dioxane Mixtures
| % 1,4-Dioxane in Water | k¹²/k¹³ |
| 15 | 1.034 |
| 25 | 1.035 |
| 50 | 1.037 |
| 75 | 1.039 |
Data from a study on benzyl chloroformate hydrolysis. electronicsandbooks.com Similar values would be anticipated for this compound.
The Chlorine-37 KIE (k³⁵/k³⁷) provides insight into the extent of C-Cl bond cleavage in the transition state. For the hydrolysis of benzyl chloroformate in 25% and 75% 1,4-dioxane, the ³⁷Cl KIEs were found to be 1.0088 and 1.0090, respectively. electronicsandbooks.com These values are considered large for a chlorine leaving group and indicate significant C-Cl bond stretching in the transition state. This is consistent with an associative mechanism where the C-Cl bond is substantially weakened as the tetrahedral intermediate proceeds to products.
In the case of this compound, the electron-withdrawing substituent would facilitate the departure of the chloride ion. This might lead to a transition state with slightly more C-Cl bond cleavage, and thus a ³⁷Cl KIE that is similar to or marginally larger than that observed for benzyl chloroformate.
Table 3: Chlorine-37 Kinetic Isotope Effects for the Hydrolysis of Benzyl Chloroformate in Water-Dioxane Mixtures
| % 1,4-Dioxane in Water | k³⁵/k³⁷ |
| 25 | 1.0088 |
| 75 | 1.0090 |
Data from a study on benzyl chloroformate hydrolysis. electronicsandbooks.com Similar values would be anticipated for this compound.
Deuterium Kinetic Isotope Effects (e.g., Kinetic Solvent Isotope Effect)
The study of kinetic isotope effects (KIEs) provides valuable insight into the transition states of chemical reactions. For chloroformates, the kinetic solvent isotope effect (KSIE) is particularly informative. This effect is observed when a reaction is carried out in a deuterated solvent (e.g., D₂O or CH₃OD) and the rate is compared to that in the corresponding non-deuterated solvent (H₂O or CH₃OH).
For the solvolysis of various chloroformate esters, the KSIE, expressed as the ratio of the rate constant in the light solvent to that in the heavy solvent (kH/kD), is consistently greater than 1. This indicates that the O-H bond of the solvent molecule is being broken in the rate-determining step of the reaction. Such observations are strong evidence for a mechanism involving general-base catalysis, where a second solvent molecule assists in the removal of a proton from the nucleophilically attacking solvent molecule. mdpi.comlookchemmall.com
While specific KSIE data for this compound is not extensively documented, the values obtained for analogous chloroformates suggest a similar mechanistic behavior. The solvolysis is believed to proceed through a bimolecular Sₙ2 or an addition-elimination pathway, where the solvent acts as both a nucleophile and a general base catalyst. researchgate.netkoreascience.kr For instance, studies on various chloroformates have reported KSIE values in methanol (B129727) (kMeOH/kMeOD) and water (kH₂O/kD₂O) ranging from approximately 1.5 to 2.3. researchgate.netresearchgate.net A KSIE value of 2.0 was observed for the hydrolysis of benzoyl fluoride (B91410) in water and D₂O, and values from 1.59 to 1.84 were found for p-nitrobenzoyl tosylate in methanol and MeOD, supporting a mechanism where O-H or O-D bond cleavage is integral to the rate-determining step. mdpi.com These values are consistent with a third-order reaction mechanism where one solvent molecule acts as a nucleophile and a second as a general base. mdpi.com
Table 1: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Various Chloroformates
| Chloroformate | Solvent System | KSIE (k_light / k_heavy) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 9-Fluorenylmethyl chloroformate | MeOH / MeOD | 2.20 | Bimolecular Sₙ2 | researchgate.net |
| (1S)-(+)-Menthyl chloroformate | MeOH / MeOD | 2.16 | Associative Sₙ2 | koreascience.kr |
| Isopropenyl chloroformate | H₂O / D₂O | 2.33 | Third-order, general-base assisted | researchgate.net |
| Benzoyl fluoride | H₂O / D₂O | 2.0 | Third-order, general-base assisted | mdpi.com |
| p-Nitrobenzoyl tosylate | MeOH / MeOD | 1.59 - 1.84 | Third-order, general-base assisted | mdpi.com |
| p-Nitrobenzyl chloroformate | MeOH / MeOD | 1.94 | Addition-Elimination | lookchemmall.com |
Mechanistic Models for Carbamate (B1207046) Formation
The reaction of a chloroformate, such as this compound, with a primary or secondary amine yields a carbamate. wikipedia.org Kinetic studies of the aminolysis of chloroformates, particularly with phenyl and 4-nitrophenyl chloroformates in aqueous solution, have elucidated the predominant mechanistic pathway. nih.gov
The formation of carbamates is generally described by a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). This mechanism consists of two principal steps:
Nucleophilic Addition: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This initial attack is typically the rate-determining step, leading to the formation of the tetrahedral intermediate. nih.gov
Elimination: The intermediate then collapses, with the expulsion of the chloride leaving group, to form the final carbamate product and hydrochloric acid. The acid is usually neutralized by a base present in the reaction mixture. wikipedia.org
The stability of the tetrahedral intermediate and the nature of the solvent can influence the reaction mechanism. In aqueous solutions, the formation of the intermediate is rate-determining. nih.gov However, in less polar solvents like acetonitrile (B52724), the mechanism can shift towards a more concerted process. This is attributed to the destabilization of the charged intermediate in a non-polar environment, leading to a faster breakdown of the intermediate. nih.gov
Applications of 3 Chlorobenzyl Carbonochloridate in Advanced Organic Synthesis
Amine Protection Strategies in Complex Molecule Synthesis
The protection of amines is a fundamental tactic in multistep organic synthesis to prevent unwanted side reactions. The 3-chlorobenzyloxycarbonyl group, installed using 3-chlorobenzyl carbonochloridate (B8618190), serves as a robust shield for primary and secondary amines.
The benzyloxycarbonyl (Cbz or Z) group is a widely used carbamate-type protecting group for amines. total-synthesis.comwikipedia.org Its introduction is typically achieved by reacting the amine with the corresponding benzyl (B1604629) chloroformate under basic conditions. total-synthesis.com In the case of 3-Chlorobenzyl carbonochloridate, the reaction with an amine leads to the formation of a 3-chlorobenzyloxycarbonyl-protected amine (3-Cl-Cbz-amine).
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of this compound, with the subsequent loss of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com The presence of the electron-withdrawing chloro group at the meta position of the benzyl ring can influence the reactivity of the chloroformate, though it is generally considered to be comparable to the unsubstituted benzyl chloroformate for protection reactions.
Table 1: General Reaction for Amine Protection using this compound
| Reactants | Product | General Conditions |
| Amine (R-NH₂) | 3-Cl-Cbz-protected amine | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water, CH₂Cl₂) |
| This compound |
The selection of appropriate reaction conditions is crucial to ensure high yields and avoid side reactions. The stability of the resulting 3-Cl-Cbz group is a key feature, as it is resistant to a variety of reagents and reaction conditions commonly employed in organic synthesis, providing effective protection throughout a synthetic sequence.
The removal of the Cbz group is a critical step in synthesis, and several methods have been developed for this purpose. These methods are generally applicable to the 3-Cl-Cbz group, although the chloro substituent can affect the reaction kinetics.
The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene (B28343) (or 3-chlorotoluene (B144806) in this case), and carbon dioxide. This method is generally clean and efficient.
Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can also be used to cleave the Cbz group. organic-chemistry.org The electron-withdrawing nature of the chlorine atom in the 3-Cl-Cbz group generally increases its stability towards acidolysis compared to the unsubstituted Cbz group. This enhanced stability can be advantageous in synthetic strategies where other acid-labile protecting groups need to be selectively removed in the presence of the 3-Cl-Cbz group. For instance, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a close analog, is known to be more stable to acidic conditions than the standard Z group. peptide.com
Table 2: Common Deprotection Methods for Cbz and Substituted Cbz Groups
| Method | Reagents | Byproducts | Comments |
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Chlorotoluene, CO₂ | Mild and clean, but incompatible with other reducible functional groups. |
| Acidolysis | HBr/AcOH, TFA | 3-Chlorobenzyl bromide, CO₂ | Harsher conditions; the 3-chloro substituent increases stability towards this method. peptide.com |
Role in Peptide and Peptidomimetic Synthesis
In the intricate field of peptide synthesis, the selective protection and deprotection of amino groups are paramount to control the sequence of amino acid coupling. The 3-chlorobenzyloxycarbonyl group finds application in this area, particularly in strategies that require a protecting group with modulated lability.
While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is dominant in modern SPPS, the benzyloxycarbonyl family of protecting groups, including 3-Cl-Cbz, has a significant role, especially in Boc-based strategies. peptide.com The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, for instance, is used as a side-chain protecting group for lysine (B10760008) in Boc-SPPS due to its stability to the repetitive TFA treatments used for N-terminal Boc removal. peptide.com It is then cleaved at the end of the synthesis under stronger acidic conditions like HF. peptide.com By analogy, the 3-Cl-Cbz group can be employed similarly, offering a specific level of acid stability that can be fine-tuned for orthogonal protection schemes.
The use of a chloro-substituted Cbz group can provide an intermediate level of stability between the standard Cbz and more acid-stable groups, which can be beneficial in the synthesis of complex peptides or for the preparation of protected peptide fragments.
The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, presents unique challenges due to the sensitive nature of the phosphate (B84403) group. nih.gov A common strategy is the "building block" approach, where a protected phosphoamino acid is incorporated into the peptide chain during SPPS. researchgate.net
The protecting groups used for the phosphate moiety and the Nα-amino group must be orthogonal. The Fmoc/tBu strategy is often employed. researchgate.net While direct evidence for the widespread use of this compound in this specific application is not abundant in the literature, the principles of protecting group orthogonality suggest its potential utility. A 3-Cl-Cbz protected phosphoamino acid could potentially be used in a Boc-based strategy for phosphopeptide synthesis. The increased acid stability of the 3-Cl-Cbz group would be advantageous in preventing its premature removal during the handling of the often acid-sensitive phosphoamino acid building blocks.
Safety-catch linkers are a clever tool in solid-phase synthesis that allow for the cleavage of the final product from the solid support under conditions that were previously inert. The linker is initially stable to the reagents used during the synthesis but can be "activated" in a separate chemical step, rendering it labile to a specific cleavage condition.
The design of safety-catch linkers often relies on modulating the electronic properties of a key functional group. While not a primary application, the chemistry of the 3-chlorobenzyloxycarbonyl group lends itself to the conceptual design of such linkers. For example, a linker could be designed where a 3-chlorobenzyl-based carbamate (B1207046) is stable throughout the synthesis. A subsequent chemical transformation, such as a reaction that removes or alters the chloro substituent, could then render the linker susceptible to a specific cleavage condition. The stability of the 3-Cl-Cbz group to a range of reagents makes it a plausible candidate for the "stable" form in a safety-catch strategy. However, the practical application of this compound in the synthesis of widely used safety-catch linkers is not extensively documented.
Synthesis of Carbamate-Containing Compounds
This compound is a key reagent in the synthesis of various carbamate-containing compounds. Its reactivity allows for the introduction of the 3-chlorobenzyloxycarbonyl group, a common protecting group and a structural motif in biologically active molecules.
Formation of Substituted Carbamates
The synthesis of substituted carbamates often involves the reaction of this compound with amines, alcohols, or amino acids. This process, known as carbamoylation, is a fundamental transformation in organic chemistry.
One common method for preparing carbamates involves the reaction of a primary amine with an "in-situ" generated polymer-supported chloroformate. researchgate.net Substituted chloroformates like this compound are frequently used reagents for creating organic carbonates. researchgate.net Another approach utilizes cesium carbonate to facilitate the efficient synthesis of carbamates on a solid support, where amines are coupled with Merrifield's resin through a CO2 linker. nih.gov
The formation of O-aryl carbamates can be achieved through a one-pot procedure where N-substituted carbamoyl (B1232498) chlorides are generated in situ and then reacted with substituted phenols. organic-chemistry.org This method avoids the need to handle sensitive reactants directly. organic-chemistry.org Additionally, carbamates can be synthesized by trapping in situ generated isocyanates with alcohols. organic-chemistry.org For instance, the Lossen rearrangement of hydroxamic acids, promoted by agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or carbonyldiimidazole, can produce isocyanates that are subsequently trapped to form carbamates. organic-chemistry.org
A study on the synthesis of O-biphenyl-3-yl carbamates as FAAH inhibitors utilized the reaction of a phenol (B47542) with cyclohexyl-isocyanate in the presence of triethylamine (B128534) to form the carbamate. nih.gov In another example, amino acid derivatives were used to create carbamates by reacting them with a p-nitrophenyl carbonate in the presence of sodium carbonate. researchgate.net
Here is a table summarizing various methods for the synthesis of substituted carbamates:
Table 1: Synthetic Methods for Substituted Carbamates
| Method | Reagents | Key Features |
|---|---|---|
| Reaction with Polymer-Supported Chloroformate | Primary amine, polymer-supported chloroformate | In-situ generation of the chloroformate. researchgate.net |
| Solid-Phase Synthesis | Amine, Merrifield's resin, CO2, Cesium carbonate, TBAI | Mild and efficient preparation on a solid support. nih.gov |
| In-situ Carbamoyl Chloride Generation | N-substituted amine, substituted phenol | One-pot procedure, avoids handling sensitive reactants. organic-chemistry.org |
| Isocyanate Trapping | Hydroxamic acid, T3P or carbonyldiimidazole, alcohol | Involves Lossen rearrangement to form the isocyanate. organic-chemistry.org |
| Reaction with Isocyanate | Phenol, cyclohexyl-isocyanate, triethylamine | Used in the synthesis of FAAH inhibitors. nih.gov |
| Reaction with Activated Carbonate | Amino acid, p-nitrophenyl carbonate, sodium carbonate | Forms carbamates from amino acid derivatives. researchgate.net |
Synthesis of Heterocyclic Systems Incorporating Carbamate Linkages
The versatility of this compound extends to the synthesis of more complex heterocyclic systems that feature carbamate linkages. These structures are often found in pharmaceuticals and other biologically active compounds.
For example, the synthesis of benzimidazole-2-yl-carbamic acid alkyl esters can be achieved through processes that involve the formation of a carbamate linkage on the benzimidazole (B57391) scaffold. google.com Similarly, the preparation of substituted carbamates can lead to the formation of heterocyclic compounds containing 1,3-diazole rings condensed with other ring systems. google.com
Intermediate in Fine Chemical and Pharmaceutical Precursor Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of fine chemicals and precursors for pharmaceuticals. Its ability to introduce a protected benzyl group is instrumental in multi-step synthetic sequences.
Development of N-Benzylated Isatoic Anhydride and Derivatives
N-benzylated isatoic anhydrides are valuable building blocks for the synthesis of numerous nitrogen-containing heterocyclic compounds. nih.govresearchgate.net However, the direct N-benzylation of isatoic anhydride can be problematic, often leading to the formation of multiple byproducts and making purification difficult. nih.govresearchgate.netacs.org
To overcome these challenges, a two-step method has been developed. nih.govacs.org This approach involves the N-benzylation of isatin (B1672199) as the first step, followed by oxidation to yield the desired N-benzylated isatoic anhydride. nih.govacs.org This method provides excellent yields of over 88% in a short reaction time. nih.gov Various oxidizing agents, such as peracetic acid, performic acid, and meta-chloroperbenzoic acid (m-CPBA), have been utilized for the oxidation step. nih.gov
The following table details the reaction conditions for the synthesis of N-benzylated isatoic anhydride:
Table 2: Synthesis of N-Benzylated Isatoic Anhydride
| Step | Starting Material | Reagents | Key Features |
|---|---|---|---|
| 1. N-Benzylation | Isatin | 4-Chlorobenzyl chloride, Diisopropylamine (DIPA), Tetrabutylammonium bromide (TBAB) | High yields (76-88%). researchgate.net |
| 2. Oxidation | N-Benzylated isatin | Peracetic acid, performic acid, or m-CPBA | Produces the final N-benzylated isatoic anhydride. nih.gov |
Synthesis of Xanthine (B1682287) and Lumazine Analogues
Xanthine and its derivatives are a class of purine (B94841) alkaloids with a wide range of pharmacological activities. biointerfaceresearch.com this compound can be used as a precursor in the synthesis of various substituted xanthines.
One common synthetic route to xanthine derivatives is the Traube synthesis, which starts from a substituted urea (B33335) and cyanoacetic acid. biointerfaceresearch.com A key intermediate in many xanthine syntheses is 5,6-diaminouracil. nih.gov This intermediate can be reacted with various reagents to introduce substituents at different positions of the xanthine core. For example, reaction with carboxylic acids followed by cyclization yields 8-substituted xanthines. nih.gov
The synthesis of 1,3,7,9-tetrasubstituted xanthinium salts can be achieved by the N9-alkylation of 1,3,7-trisubstituted xanthine derivatives using alkylating agents like ethyl tosylate or diethyl sulfate. mdpi.com These xanthinium salts can then be used as precursors for N-heterocyclic carbene complexes. mdpi.com
The following table outlines a general approach to the synthesis of substituted xanthines:
Table 3: General Synthesis of Substituted Xanthines
| Step | Description | Reagents |
|---|---|---|
| 1 | Formation of 6-aminouracil (B15529) derivative | Substituted urea, cyanoacetic acid, acetic anhydride. biointerfaceresearch.com |
| 2 | Nitrosation | 6-aminouracil derivative, sodium nitrite, acetic acid. nih.gov |
| 3 | Reduction | 5-nitroso-6-aminouracil derivative, sodium dithionite. nih.gov |
| 4 | Cyclization | 5,6-diaminouracil derivative, formic acid or other reagents. nih.govgoogle.com |
Preparation of Thiadiazine and Triazine Derivatives
This compound can also be indirectly involved in the synthesis of thiadiazine and triazine derivatives by providing the necessary precursors.
Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from an isothiocyanate. nih.gov For instance, 1-chloro-4-isothiocyanatobenzene can be reacted with hydrazine (B178648) hydrate (B1144303) to form a thiocarbohydrazide, which is then cyclized to form the thiadiazole ring. nih.gov Further modifications can be made to this core structure to produce a variety of derivatives with potential biological activities. nih.govnih.gov
Triazine Derivatives: The preparation of triazine derivatives can be accomplished through various methods. One approach involves the reaction of ammonia (B1221849) and formaldehyde (B43269) to form hexahydrotriazine, which is then reacted with a chloroformate in the presence of an acid acceptor. google.com Another method for synthesizing substituted 1,3,5-triazine (B166579) derivatives involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. derpharmachemica.com This allows for the introduction of different substituents in a controlled manner. derpharmachemica.comnih.govmdpi.com
A process for preparing triazine carbamates utilizes the reaction of a triazine derivative with a chloroformate, such as methyl chloroformate, in the presence of a base. google.com
Derivatives and Structural Modifications of 3 Chlorobenzyl Carbonochloridate
Modifications of the Benzyl (B1604629) Moiety
The benzyl portion of 3-Chlorobenzyl carbonochloridate (B8618190) offers opportunities for modification, primarily through altering the position of the chloro substituent or by introducing other functional groups to the aromatic ring.
The position of the chlorine atom on the benzene (B151609) ring significantly influences the properties of chlorobenzyl carbonochloridate. The common positional isomers are 2-chlorobenzyl carbonochloridate and 4-chlorobenzyl carbonochloridate.
2-Chlorobenzyl carbonochloridate: This isomer features the chlorine atom at the ortho position relative to the chloromethyl group. nih.gov
4-Chlorobenzyl carbonochloridate: In this isomer, the chlorine atom is at the para position. rbattalcollege.org This isomer is used in the preparation of various biologically active compounds. rbattalcollege.org
A related compound, 4-chlorophenyl chloroformate, where the chloro group is on a phenyl ring directly attached to the chloroformate, is also a key reagent in organic synthesis, used for protecting amino and hydroxyl groups and in esterification reactions. rsc.org
Table 1: Positional Isomers and a Related Phenyl Analog
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
|---|---|---|---|
| 2-Chlorobenzyl carbonochloridate | 39545-31-8 | C8H6Cl2O2 | Ortho-substituted isomer. |
| 3-Chlorobenzyl carbonochloridate | 620-20-2 | C8H6Cl2O2 | The primary subject of this article. |
| 4-Chlorobenzyl carbonochloridate | 104-83-6 | C7H6Cl2 | Para-substituted isomer. rbattalcollege.org |
The electronic and steric effects of substituents on the benzyl ring play a crucial role in the reactivity and selectivity of chlorobenzyl carbonochloridates. The chlorine atom, being an electron-withdrawing group, influences the electrophilicity of the carbonyl carbon in the carbonochloridate moiety. Generally, electron-withdrawing substituents can impact the reactivity of carbonyl compounds. rsc.org
The position of the chloro substituent (ortho, meta, or para) affects the electronic distribution within the molecule, thereby influencing its reactivity in nucleophilic substitution reactions at the carbonyl carbon. For instance, in related systems like substituted anilines, the effect of a substituent is more pronounced when it is in the para position compared to the meta position. rsc.org While direct comparative kinetic studies on the positional isomers of chlorobenzyl carbonochloridate are not extensively documented in the provided results, the principles of physical organic chemistry suggest that the 4-chloro isomer would exhibit a more significant electronic effect on the benzylic position due to resonance, potentially influencing the reactivity of the carbonochloridate group differently than the 3-chloro isomer.
Functionalization at the Carbonochloridate Group
The carbonochloridate group is a highly reactive functional group, serving as a gateway to a multitude of other carbonyl-containing functionalities.
One of the most common transformations of this compound is its reaction with amines to form carbamates. These carbamates can be valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and pesticides. nih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.
Furthermore, carbamates can be converted into ureas. For example, the reaction of carbamates with amines in the presence of reagents like trimethylaluminum (B3029685) can yield substituted ureas. nih.gov This provides an indirect route from this compound to various urea (B33335) derivatives.
A convenient method for carbamate (B1207046) preparation involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole as a transfer reagent, which reacts rapidly with amines. nih.gov
Beyond carbamates and ureas, the carbonochloridate group can be transformed into other carbonyl functionalities, such as carbonates, thiocarbonates, and xanthates.
Carbonates: The reaction of chloroformates with alcohols, often in the presence of a base like pyridine (B92270), yields carbonates. nih.gov This reaction can be catalyzed by dimethylaminopyridine (DMAP). rbattalcollege.org Cyclic carbonates can also be synthesized from epoxides and carbon dioxide using various catalysts. google.commdpi.com
Thiocarbonates and Xanthates: Thiocarbonates can be prepared from chloroformates and thiols. nih.gov Xanthates are synthesized from alcohols, carbon disulfide, and a base. google.com These reactions expand the range of sulfur-containing derivatives accessible from this compound.
The conversion to amides is also a significant transformation. Carboxylic acids can be activated with ethyl chloroformate and triethylamine (B128534) to form a mixed anhydride (B1165640), which then reacts with an amine to produce an amide. google.comnih.gov
Table 2: Carbonyl Derivatives from Chloroformates
| Derivative | Reactant | General Reaction Condition |
|---|---|---|
| Carbamate | Amine | Nucleophilic substitution |
| Urea | Carbamate + Amine | With reagents like trimethylaluminum nih.gov |
| Carbonate | Alcohol | Base-catalyzed reaction nih.gov |
| Thiocarbonate | Thiol | Nucleophilic substitution nih.gov |
Design and Synthesis of Novel Scaffolds Incorporating the 3-Chlorobenzyl Moiety
The 3-chlorobenzyl moiety is a valuable building block in the design and synthesis of novel and complex molecular scaffolds, particularly heterocyclic compounds with potential biological activity. mdpi.comwhiterose.ac.uk The presence of the chlorine atom can influence the pharmacological profile of a molecule. nih.gov
Several classes of heterocyclic compounds have been synthesized incorporating a chlorobenzyl group:
Pyrazoles: These five-membered nitrogen-containing heterocycles are synthesized through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis) or the cycloaddition of diazo compounds. rsc.orgnih.gov Substituted pyrazoles containing a chlorophenyl group have been investigated for their potential medicinal applications. rsc.org
Quinazolinones: These fused heterocyclic systems are often synthesized from anthranilic acid and an acyl chloride. nih.gov Quinazolinone derivatives containing a chlorobenzyl group have been prepared and evaluated for their biological activities. nih.govgsconlinepress.com For instance, 2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is a commercially available compound. sigmaaldrich.com
Triazoles: These are another important class of nitrogen-containing heterocycles. frontiersin.org Novel triazole derivatives containing a benzyl group have been synthesized and their antifungal activities evaluated. nih.gov The synthesis often involves click chemistry or cycloaddition reactions. rsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org
The incorporation of the 3-chlorobenzyl group into these scaffolds is often achieved through the reaction of a suitable precursor of the heterocyclic ring with a 3-chlorobenzyl halide or a related derivative. The resulting molecules are then studied for their potential applications, particularly in drug discovery. nih.govwhiterose.ac.uknih.gov
Benzylamide Derivatives
Benzylamide derivatives represent a significant class of compounds in medicinal chemistry, with research highlighting their potential as anticonvulsant and antibacterial agents. The synthesis of these derivatives often involves the reaction of a substituted benzoic acid or its activated form with a benzylamine (B48309).
One area of investigation has been the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides. In these syntheses, 3-chloropyrazine-2-carbonyl chloride is reacted with a substituted benzylamine in the presence of triethylamine to yield the corresponding N-benzylamide. mdpi.com During this process, a side reaction can occur where the chlorine atom on the pyrazine (B50134) ring is also substituted by the benzylamino group, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.com
Another study focused on the synthesis of a series of benzamide (B126) derivatives as potential FtsZ inhibitors, a key protein in bacterial cell division. nih.gov These compounds, based on a 3-methoxybenzamide (B147233) pharmacophore, have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. nih.gov The synthesis of these derivatives highlights the importance of the benzamide scaffold in developing new antibacterial agents.
Furthermore, research into new derivatives of benzylamide has led to the synthesis of compounds with potential anticonvulsant activity. For instance, picolinic acid 3-chlorobenzylamide has been synthesized as part of a broader investigation into aromatic amides of heterocyclic acids. ptfarm.pl
Table 1: Examples of Benzylamide Derivatives
| Derivative Class | Starting Materials | Key Findings | Reference |
|---|---|---|---|
| N-benzyl-3-chloropyrazine-2-carboxamides | 3-chloropyrazine-2-carbonyl chloride, substituted benzylamine | Potential antibacterial agents; side reaction leads to double substitution. | mdpi.com |
| 3-Methoxybenzamide Derivatives | 3-methoxybenzoic acid derivatives | Exhibit antibacterial activity against Gram-positive bacteria by targeting FtsZ. | nih.gov |
| Picolinic Acid Benzylamides | Picolinic acid, 3-chlorobenzylamine (B151487) | Investigated for potential anticonvulsant properties. | ptfarm.pl |
Quinoline (B57606) Derivatives
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer activities. google.com The synthesis of quinoline derivatives can be achieved through various methods, often involving the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.
The functionalization of the quinoline ring is a key strategy for developing new therapeutic agents. rsc.org Recent advances have focused on C-H bond functionalization to introduce diverse substituents onto the quinoline scaffold, thereby expanding its chemical space and pharmacological potential. rsc.org
While direct synthesis from this compound is not commonly reported, the incorporation of a chlorobenzyl moiety can be envisioned through several synthetic routes. For example, a 3-chlorobenzylamine could be reacted with a suitable diketone or β-ketoester to construct the quinoline core.
A preparation method for certain quinoline derivatives involves the hydrolysis of a trichloromethyl-substituted quinoline. google.com For instance, 3,4-dichloro-8-(trichloromethyl)quinoline can be hydrolyzed to form 3,4-dichloroquinoline-8-carboxylic acid. google.com This highlights how functional group transformations on the quinoline ring are a viable strategy for creating diverse derivatives.
Table 2: Synthetic Approaches for Quinoline Derivatives
| Synthetic Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| C-H Bond Functionalization | Direct introduction of functional groups onto the quinoline ring. | Expands chemical diversity for drug discovery. | rsc.org |
| Cyclization Reactions | Reaction of anilines with carbonyl compounds to form the quinoline core. | Fundamental method for synthesizing the quinoline scaffold. | researchgate.net |
| Functional Group Transformation | Modification of existing substituents on the quinoline ring. | Creates diverse derivatives from a common intermediate. | google.com |
Pyrazole-Based Heterocycles
Pyrazole (B372694) and its derivatives are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
The introduction of a chlorobenzyl group into a pyrazole structure can be achieved by using a hydrazine substituted with this group. For instance, (3-chlorobenzyl)hydrazine (B1352379) could be reacted with a variety of 1,3-dicarbonyl compounds to yield 1-(3-chlorobenzyl)-substituted pyrazoles.
Research has shown that pyrazole derivatives can be synthesized through various methods, including multi-component reactions and cyclocondensation reactions. organic-chemistry.orgnih.gov For example, the reaction of 3-formylchromones with pyrazole derivatives can lead to the formation of structurally diverse chromone-fused pyrazoles. nih.gov
The Vilsmeier-Haack reaction is another useful method for the formylation of pyrazoles, which can then serve as precursors for more complex heterocyclic systems. researchgate.net
Table 3: Synthesis of Pyrazole-Based Heterocycles
| Synthetic Method | Reactants | Product Type | Reference |
|---|---|---|---|
| Condensation Reaction | 1,3-Dicarbonyl compound, substituted hydrazine | Substituted pyrazoles | organic-chemistry.org |
| Tandem Reactions | 3-Formylchromones, pyrazole derivatives | Chromone-fused pyrazoles | nih.gov |
| Vilsmeier-Haack Reaction | Substituted pyrazoles, Vilsmeier reagent | Formylated pyrazoles | researchgate.net |
1,3-Selenazole (B15495438) Derivatives
1,3-Selenazoles are five-membered heterocyclic compounds containing both selenium and nitrogen atoms. These compounds have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com The most common synthetic route to 1,3-selenazoles is the Hantzsch synthesis, which involves the reaction of a selenoamide with an α-haloketone. mdpi.commdpi.com
The synthesis of 2-aryl-1,3-selenazoles containing a p-chlorobenzyl group has been reported, suggesting that the corresponding 3-chlorobenzyl derivatives could be prepared in a similar manner. nih.gov This would involve the reaction of a selenoamide with an α-haloketone bearing a 3-chlorobenzyl group.
Selenoamides, the key precursors for 1,3-selenazole synthesis, can be prepared from the corresponding nitriles by reaction with phosphorus pentaselenide or other selenating agents. mdpi.comnih.gov These selenoamides are then cyclized with α-haloketones to afford the desired 1,3-selenazole derivatives. mdpi.comnih.gov
Table 4: Synthesis of 1,3-Selenazole Derivatives
| Derivative | Synthetic Approach | Key Precursors | Reference |
|---|---|---|---|
| 2-Aryl-1,3-selenazoles | Hantzsch synthesis | Selenoamide, α-haloketone | mdpi.commdpi.com |
| 2-(p-Chlorobenzyl)-1,3-selenazoles | Cyclization of selenoamides with α-bromoketones | Selenoamides prepared from arylacetonitriles | nih.gov |
Theoretical and Computational Studies of 3 Chlorobenzyl Carbonochloridate and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding valuable information about molecular geometry, energy, and electronic properties.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of organic molecules. In DFT, the electron density is used as the fundamental variable to calculate the system's energy.
DFT studies on analogs of 3-Chlorobenzyl carbonochloridate (B8618190), such as other halogenated benzyl (B1604629) compounds, are typically performed to optimize the molecular geometry and predict vibrational frequencies. For instance, a study on fluoro benzyl chloride utilized the B3LYP functional, a common hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach has proven effective in analyzing vibrational modes corresponding to different functional groups.
In such investigations, the charge distribution within the molecule can be analyzed using methods like Mulliken population analysis, which provides insights into the electronic charges on individual atoms. This is crucial for understanding the reactivity and intermolecular interactions of the compound. For example, calculations on S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate using DFT predicted that the most negative charges reside on nitrogen atoms, which are key sites for electrophilic attack. orientjchem.org
Table 1: Typical Parameters for DFT Calculations on Benzyl Analogs
| Parameter | Common Selection | Purpose |
| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy. B3LYP is widely used for organic molecules. |
| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals used in the calculation. This set provides good flexibility. |
| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |
| Task | Geometry Optimization | Finds the lowest energy (most stable) structure of the molecule. |
| Task | Frequency Analysis | Calculates vibrational modes to predict IR/Raman spectra and confirm minima on the potential energy surface. |
Hartree-Fock (HF) Methodologies
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, making it less accurate than DFT for many properties, it serves as a crucial starting point for more advanced calculations and can provide useful qualitative insights.
In studies of related compounds like ethyl benzyl carbamates, HF methods have been used alongside DFT to model molecular structures and predict vibrational frequencies. Comparing the results from both methods allows researchers to assess the importance of electron correlation for specific molecular properties. Often, the geometric structures predicted by HF are a reasonable first approximation, but the energy and spectroscopic parameters are more accurately predicted by methods that include electron correlation, such as DFT.
Basis Set Selection and Optimization
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational expense of the study.
For molecules containing elements like chlorine, it is important to use basis sets that can adequately describe electron polarization and diffuse electron density. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p), are commonly employed. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing bonding. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions. Correlation-consistent basis sets, like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta), are also used for higher accuracy calculations. Studies have shown that for organophosphates, the number of polarization functions on heavy atoms is a key factor for the accurate calculation of vibrational frequencies. researchgate.net
Table 2: Common Basis Sets Used in Computational Studies of Organic Molecules
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Low-cost, preliminary calculations. |
| 6-31G(d) | Split-valence double-zeta basis set with d-polarization functions on heavy atoms. | Standard for geometry optimizations of medium-sized organic molecules. |
| 6-311+G(d,p) | Split-valence triple-zeta basis set with diffuse functions (+) and polarization functions on heavy (d) and hydrogen (p) atoms. | High-accuracy calculations of energies and spectroscopic properties. |
| cc-pVTZ | Correlation-consistent polarized triple-zeta basis set. | High-level calculations where electron correlation is critical. |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are invaluable for exploring conformational landscapes and predicting spectroscopic data that can be compared with experimental results.
Conformer Analysis and Energy Minimization
Most flexible molecules, including 3-Chlorobenzyl carbonochloridate, can exist in multiple spatial arrangements known as conformations. Conformer analysis aims to identify the stable conformers and determine their relative energies. This process typically involves scanning the potential energy surface (PES) by systematically rotating specific dihedral angles of the molecule.
For a molecule like this compound, key dihedral angles would include the C-O-C-C and O-C-Cl=O bonds. By calculating the energy at each rotational step, a conformational energy map can be generated. The points on this map that correspond to energy minima represent stable conformers. Subsequent geometry optimization is performed starting from these points to find the precise low-energy structures. Studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have successfully used DFT calculations to identify multiple stable conformations and understand the rotational equilibrium in solution. researchgate.net
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Computational methods are widely used to predict various types of molecular spectra. These predictions are instrumental in interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency analysis on an optimized molecular geometry. This calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide excellent predictions of IR spectra for organic molecules.
For analogs like fluoro benzyl chloride, DFT calculations have been used to assign specific vibrational modes. jetir.org For example, C-H stretching vibrations are typically found in the 3000-3200 cm⁻¹ region, C=C ring stretching in the 1400-1600 cm⁻¹ region, C=O stretching for the chloroformate group around 1780 cm⁻¹, and C-Cl stretching at lower frequencies, generally in the 600-800 cm⁻¹ range. jetir.org Comparing these calculated frequencies with experimental data for a closely related molecule like benzyl chloroformate can validate the computational approach.
Table 3: Comparison of Calculated Vibrational Frequencies for an Analog (Fluoro Benzyl Chloride) with Experimental Frequencies for Benzyl Chloroformate
| Vibrational Mode | Calculated Frequency (cm⁻¹) for Fluoro Benzyl Chloride jetir.org | Experimental Frequency (cm⁻¹) for Benzyl Chloroformate nist.gov |
| C-H Stretch (Aromatic) | 3228, 3118 | ~3030 - 3090 |
| C=O Stretch | Not Applicable | ~1776 |
| C=C Stretch (Ring) | 1654 | ~1580 - 1600 |
| C-H In-plane Bend | 1478 | ~1450 - 1470 |
| C-O Stretch | Not specified | ~1150 - 1250 |
| C-Cl Stretch (Chloroformate) | Not specified | ~700 - 800 |
| C-Cl Stretch (Ring) | 564 | Not Applicable |
Note: The calculated frequencies are for a similar but distinct molecule and serve as an illustrative example of the methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).
This technique can accurately predict both ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex molecules. Studies have demonstrated that DFT-GIAO calculations can effectively distinguish between isomers, tautomers, and different protonation states by comparing predicted chemical shifts with experimental values. For a molecule like this compound, this method could predict the distinct chemical shifts for the aromatic protons and carbons, reflecting the electronic effects of the chlorine substituent on the benzyl ring.
Electronic Structure and Reactivity Descriptors
Theoretical and computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules. For this compound, while direct computational studies are not extensively available in the reviewed literature, we can infer its electronic characteristics by examining studies on analogous compounds. This section will delve into the key electronic structure and reactivity descriptors that are crucial for understanding the chemical behavior of this compound.
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.netresearchgate.net
| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Analogous Ferrocenyl Carboxylate 3a | -5.51 | -1.54 | 3.97 |
| Analogous Ferrocenyl Carboxylate 3b | -5.50 | -1.52 | 3.98 |
| Analogous Ferrocenyl Carboxylate 3c | -5.50 | -1.53 | 3.97 |
| Analogous Ferrocenyl Carboxylate 3d | -5.50 | -1.53 | 3.97 |
Note: Data presented is for analogous ferrocenyl carboxylate compounds to illustrate the concept of HOMO-LUMO analysis. Specific values for this compound would require dedicated computational studies.
Mulliken Charges and Electrostatic Potential (MEP) Mapping
Mulliken Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This information is invaluable for understanding the charge distribution and identifying electrophilic and nucleophilic sites. In a molecule like this compound, the electronegative chlorine and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon atoms would exhibit positive partial charges. These charge distributions are crucial in predicting how the molecule will interact with other reagents. For example, a site with a significant positive charge would be susceptible to nucleophilic attack.
While specific Mulliken charges for this compound are not available, studies on similar structures, such as 8-chloro-3-((3-chlorobenzyl)thio)- wolfram.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, have utilized DFT calculations to determine atomic net charges, highlighting the utility of this analysis.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It provides a clear indication of the electron-rich and electron-poor regions. wolfram.comuni-muenchen.de Typically, red-colored regions on an MEP map indicate a negative electrostatic potential and are associated with nucleophilic reactivity, while blue-colored regions represent a positive electrostatic potential, indicating electrophilic reactivity. researchgate.net Green areas signify neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ether groups, as well as the chlorine atom on the benzyl ring, due to their high electronegativity. Conversely, positive potential (blue) would be expected around the carbonyl carbon and the benzylic methylene protons, making these sites susceptible to nucleophilic attack. MEP maps are powerful tools for predicting the sites of interaction in chemical reactions. uni-muenchen.de
Dipole Moments, Polarizability, and Hyperpolarizability
Dipole Moment
Polarizability and Hyperpolarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that becomes important in strong electric fields, such as those from a laser. These properties are crucial for understanding a molecule's response to electromagnetic radiation and are particularly relevant in the field of nonlinear optics. Computational studies on analogous molecules have been used to calculate these properties as a function of molecular conformation. researchgate.net
| Property | Description | Relevance to this compound |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | The presence of electronegative Cl and O atoms will create a significant dipole moment, influencing its physical properties and intermolecular interactions. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Determines the molecule's response to changing electric fields and influences its refractive index and dispersion forces. |
| Hyperpolarizability (β, γ) | Higher-order terms describing the nonlinear response to strong electric fields. | Important for predicting the potential of the molecule to be used in nonlinear optical materials. |
Note: This table describes the concepts of dipole moment, polarizability, and hyperpolarizability and their general relevance. Specific calculated values for this compound are not available in the cited literature.
Computational Studies on Reaction Mechanisms
Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the determination of the energetics of different reaction pathways.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a cornerstone of computational reaction mechanism studies. By locating the transition state structure on the potential energy surface, chemists can understand the geometry of the activated complex and gain insights into the factors that control the reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon, computational methods like Density Functional Theory (DFT) can be employed to model the transition state. This would involve identifying the structure where bonds are partially broken and formed. For example, in a hydrolysis reaction, the transition state would likely involve the partial formation of a bond between the carbonyl carbon and the oxygen of a water molecule, and the partial breaking of the carbon-chlorine bond of the chloroformate group.
Energetics of Competing Reaction Channels
Many chemical reactions can proceed through multiple pathways, leading to different products. Computational chemistry is instrumental in evaluating the energetics of these competing reaction channels. By calculating the activation energies (the energy difference between the reactants and the transition state) for each possible pathway, it is possible to predict which reaction is more likely to occur under a given set of conditions. The pathway with the lower activation energy will be the kinetically favored one.
For this compound, a potential area of study would be the competition between nucleophilic attack at the carbonyl carbon versus substitution at the benzylic carbon. The relative activation energies for these two processes would determine the product distribution. Studies on the solvolysis of similar compounds, such as substituted benzyl chlorides and chloroformates, have shown that the reaction mechanism can be highly dependent on the solvent and the nature of the substituents. mdpi.com For instance, the hydrolysis of chloroformates can proceed through different mechanisms, and computational studies can help elucidate the most favorable pathway by comparing the energy profiles of the competing routes.
Advanced Analytical Techniques for Characterization and Monitoring
Spectroscopic Methods
Spectroscopic techniques are fundamental in the elucidation of the chemical structure of 3-Chlorobenzyl carbonochloridate (B8618190). By interacting with the molecule at a quantum level, these methods provide a unique fingerprint, allowing for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-Fluorobenzyl chloroformate, the benzylic protons (CH₂) appear as a singlet, while the aromatic protons show complex splitting patterns corresponding to their positions on the benzene (B151609) ring. rsc.org For 3-Chlorobenzyl carbonochloridate, the benzylic protons are expected to resonate as a singlet. The aromatic protons on the substituted ring are anticipated to show a complex multiplet pattern due to their distinct chemical environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a similar compound, 4-Fluorobenzyl chloroformate, the carbonyl carbon of the chloroformate group shows a characteristic resonance. rsc.org The benzylic carbon and the aromatic carbons also exhibit distinct signals. In the case of this compound, the carbonyl carbon is expected to have a chemical shift in a similar region. The carbon atoms in the chlorobenzyl group will also have predictable chemical shifts, which can be confirmed by comparison with related structures like 3-chlorobenzyl chloride. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note that the following table is based on predicted values and data from analogous compounds, as direct experimental data for this compound was not available in the cited sources.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~150-160 |
| Benzylic (CH₂) | ~5.3 | ~70 |
| Aromatic (C-Cl) | ~7.3-7.5 | ~134 |
| Aromatic (CH) | ~7.3-7.5 | ~125-130 |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a chloroformate is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzyl (B1604629) chloroformate, a related compound, this peak is observed in the region of 1775-1795 cm⁻¹. nist.gov Additionally, the spectrum will show characteristic absorptions for the C-Cl bond and the aromatic C-H and C=C bonds.
Table 2: Characteristic IR Absorption Frequencies for this compound Data is inferred from the spectra of related compounds like benzyl chloroformate and ethyl chloroformate. nist.govchemicalbook.com
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Carbonyl (C=O) stretch | 1775 - 1795 |
| C-O stretch | 1150 - 1250 |
| C-Cl stretch | 700 - 800 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the chlorine atom and the carbonochloridate group may cause a slight shift in the absorption maxima compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the aromatic ring.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the electronic properties of fluorescent molecules. While not all aromatic compounds are strongly fluorescent, the chlorobenzyl moiety in this compound may exhibit some fluorescence. This would be dependent on the specific electronic structure and the presence of any quenching groups. If fluorescent, this technique could be employed for trace-level detection and quantification.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. A reverse-phase HPLC method can be effectively used for the separation and quantification of this compound. For the related compound, benzyl chloroformate, a method utilizing a C18 column with a mobile phase of acetonitrile (B52724) and water has been described. sielc.com A similar approach would be applicable to this compound, with the retention time being influenced by the presence of the chlorine atom on the benzyl group. The use of a UV detector would allow for sensitive detection of the analyte as it elutes from the column.
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is inherently challenging. The compound's high reactivity makes it susceptible to degradation at the elevated temperatures of the GC injector port and column. Furthermore, its sensitivity to moisture means it can readily hydrolyze if any residual water is present in the carrier gas or on the column's stationary phase.
However, GC plays a pivotal role in the analysis of this compound in two main capacities:
Purity Assessment of Starting Materials and Products: In syntheses where 3-chlorobenzyl alcohol is reacted with phosgene (B1210022) to produce the title compound, GC can be used to monitor the consumption of the starting alcohol.
Analysis of Derivatives: The most common application of GC in the context of this compound is the analysis of stable derivatives formed by its reaction with other molecules. This compound is an effective derivatizing agent for amines, alcohols, and phenols, converting them into stable carbamates and carbonates, respectively. These derivatives are typically more volatile and thermally stable, making them ideal for GC analysis. For instance, studies on analogous compounds like benzyl chloroformate and ethyl chloroformate demonstrate their utility in derivatizing analytes such as amino acids or fatty acids for subsequent GC-MS analysis. nih.govresearchgate.netcore.ac.ukmdpi.comresearchgate.net A similar strategy would be employed for analytes derivatized with this compound.
A 1962 study on benzyl chloroformate, a closely related compound, circumvented the issue of its reactivity by first converting it into its diethylamide derivative, which was stable enough for GC analysis. acs.orgacs.org This principle could be extended to this compound for quantitative purposes.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable tool for obtaining molecular weight and structural information. For a reactive molecule like this compound, the choice of ionization technique is critical to prevent decomposition during analysis.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. However, direct ESI-MS analysis of this compound is complicated by its extreme reactivity with the protic solvents (like water and methanol) typically used in ESI. nih.govacs.org The analysis of other highly reactive acyl halides and glycosyl halides by ESI-MS has been achieved under strictly anhydrous conditions, often with the addition of lithium salts to promote the formation of adduct ions like [M+Li]⁺, which helps to stabilize the analyte for detection. nih.govnih.gov This approach could potentially be adapted for this compound. More commonly, ESI-MS is used to analyze the stable products resulting from derivatization reactions involving the chloroformate. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically reserved for very large, non-volatile biomolecules and synthetic polymers. For a small, reactive molecule like this compound, MALDI would not be a conventional or practical choice for direct analysis.
Time-of-Flight (TOF) Mass Spectrometry
Time-of-Flight (TOF) mass analyzers are prized for their high mass resolution and accuracy. When coupled with an appropriate ionization source, a TOF detector can provide a highly accurate mass measurement of a molecule or its fragments. This capability is crucial for confirming the elemental composition of this compound, distinguishing it from other isomeric or isobaric compounds. The high-resolution data would allow for the unambiguous determination of its chemical formula (C₈H₆Cl₂O₂) from the measured mass of its molecular ion. This is particularly valuable when analyzing reaction mixtures where multiple products or impurities may be present.
Coupled Systems (e.g., GC-MS, HPLC-MS/MS, HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the methods of choice for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, direct GC-MS of this compound is problematic. However, GC-MS is the definitive technique for the identification and quantification of the stable carbamate (B1207046) or ester derivatives formed using this reagent. nih.govresearchgate.netcore.ac.uknih.gov In electron ionization (EI) mode, the resulting derivatives would produce a predictable fragmentation pattern, allowing for confident structural elucidation. The NIST mass spectrum for the analogous benzyl chloroformate shows a characteristic fragmentation pattern dominated by the tropylium (B1234903) ion (m/z 91), with other fragments corresponding to the loss of chlorine and other moieties. nist.govnist.gov A similar pattern would be expected for this compound, with key fragments shifted due to the chlorine on the benzene ring.
Table 1: Predicted Key Mass Fragments for this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Ion Structure | Description |
| 204/206/208 | [C₈H₆³⁵Cl₂O₂]⁺ / [C₈H₆³⁵Cl³⁷ClO₂]⁺ / [C₈H₆³⁷Cl₂O₂]⁺ | Molecular Ion (M⁺) |
| 169/171 | [C₈H₆³⁵ClO₂]⁺ / [C₈H₆³⁷ClO₂]⁺ | Loss of Cl |
| 125/127 | [C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺ | 3-Chlorobenzyl Cation |
| 91 | [C₇H₇]⁺ | Tropylium Ion (from rearrangement) |
| 89 | [C₇H₅]⁺ | Loss of HCl from chlorobenzyl cation |
Note: The table shows predicted fragments. Isotopic peaks due to ³⁵Cl and ³⁷Cl are expected.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): HPLC is better suited for thermally sensitive compounds. While the reactivity of this compound with common reversed-phase solvents remains a significant obstacle for direct analysis, HPLC-MS/MS is the premier tool for analyzing its derivatives in complex biological or environmental samples. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, where a specific precursor ion (e.g., the molecular ion of the derivative) is selected and fragmented to produce characteristic product ions. This selected reaction monitoring (SRM) allows for highly sensitive and selective quantification, even in a complex matrix.
X-ray Diffraction Studies for Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov This technique provides unequivocal proof of structure, including exact bond lengths and angles. To perform this analysis, a high-quality single crystal of the compound must be grown.
For a highly reactive compound like this compound, obtaining a suitable crystal can be a major challenge due to its sensitivity to moisture and tendency to decompose. However, studies have shown that it is possible to obtain crystal structures of other reactive acyl chlorides by working at very low temperatures and under strictly anhydrous conditions. acs.orgnih.gov If a single crystal of this compound could be successfully grown and analyzed, it would provide definitive confirmation of its covalent structure and solid-state conformation. To date, no public crystal structure for this compound appears to be available.
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Synthetic Pathways
Traditional methods for synthesizing chloroformates often involve hazardous reagents like phosgene (B1210022) and can be limited by moderate yields and the formation of byproducts. Consequently, a major thrust of future research is the development of synthetic pathways that are not only more efficient but also highly selective, minimizing waste and enhancing safety.
One promising approach is the adoption of flow chemistry . The use of flow reactors for the preparation of aliphatic chloroformates has demonstrated the potential for high conversion rates of alcohols to their corresponding chloroformates with minimal byproduct formation. nih.gov This continuous processing method offers superior control over reaction parameters such as temperature and stoichiometry, leading to improved purity and yield. nih.gov
Another innovative direction is the photo-on-demand synthesis of chloroformates. A novel method utilizes a chloroform (B151607) solution containing a primary alkyl alcohol to generate chloroformates in situ upon light irradiation. acs.org This technique avoids the handling and storage of unstable chloroformate reagents and allows for one-pot conversions to valuable downstream products like carbonates and carbamates. acs.org The continuous process for producing methyl chloroformate, for instance, highlights the challenges of side reactions and the importance of reaction conditions, such as the use of non-catalytic packing materials to prevent unwanted catalytic effects. techscience.com
Future research will likely focus on adapting and optimizing these technologies for the synthesis of specific aromatic chloroformates like 3-Chlorobenzyl carbonochloridate (B8618190), aiming to create safer, more economical, and scalable manufacturing processes.
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for chloroformate production is a key area of future exploration. The goal is to replace traditional stoichiometric reagents with catalytic alternatives that are more active, selective, and environmentally benign.
Current methods for chloroformate synthesis often employ amine catalysts, such as triethylamine (B128534), to promote the reaction and achieve high yields. nih.gov However, the search is on for more advanced catalytic systems. Research into the synthesis of chiral molecules is driving a new paradigm in catalyst design, focusing on combining chiral "designer" additives with existing metal-based catalysts to enhance reaction rates and control stereoselectivity. mdpi.com While not yet applied directly to 3-Chlorobenzyl carbonochloridate, this approach could open doors to new, highly selective catalytic syntheses of functionalized chloroformates.
Furthermore, there is a growing interest in replacing toxic catalysts, such as tin-based compounds traditionally used in polyurethane synthesis, with greener alternatives. researchgate.net Bismuth compounds, for example, are emerging as attractive catalysts due to their low cost, low toxicity, and effectiveness in urethane (B1682113) chemistry. mdpi.comresearchgate.net The exploration of such novel metal catalysts and their application in the synthesis and subsequent reactions of chloroformates will be a significant trend.
Expansion of Applications in Multifunctional Materials and Bioconjugation
This compound and other chloroformates are versatile reagents that serve as building blocks for a wide range of functional molecules and materials. A significant future trend will be the expansion of their applications, particularly in the creation of multifunctional materials and in the field of bioconjugation.
Chloroformates are key reagents for the synthesis of polycarbonates and polyurethanes . techscience.comwikipedia.org These polymers are of great interest due to their potential biodegradability and biocompatibility, making them suitable for applications ranging from engineering thermoplastics to medical devices and drug delivery systems. nih.gov Future research will likely explore the use of functionalized chloroformates like this compound to introduce specific properties into these polymers, such as enhanced thermal stability, flame retardancy, or specific binding capabilities. The synthesis of polycarbonates directly from diols and CO2 is an area of active research, and chloroformate-based routes remain an important comparative benchmark. nih.gov
In the realm of bioconjugation , chloroformates are widely used as derivatizing agents. wikipedia.org They react with a variety of biomolecules, including amino acids, amines, and phenols, to create more volatile and less polar derivatives that are amenable to analysis by techniques like gas chromatography/mass spectrometry. nih.govwikipedia.org This is crucial for metabolomics and other biomedical research. nih.gov The development of new chloroformate-based reagents tailored for specific bioconjugation applications, such as targeted drug delivery or the development of diagnostic probes, represents a significant growth area. For instance, ethyl chloroformate (ECF) derivatization is used for the microanalysis of amino acids in biological samples. nih.gov
Integration of Advanced Computational Approaches for Reaction Design
The integration of computational chemistry and machine learning is set to revolutionize the way chemical reactions are designed and optimized. For the synthesis involving this compound, these advanced computational approaches offer the potential to accelerate the discovery of new synthetic pathways and catalysts.
Computational modeling can be used to predict the feasibility and outcome of chemical reactions, saving significant time and resources in the laboratory. gatech.edu By calculating properties like frontier orbital energies, researchers can prescreen potential reactants and catalysts to identify promising candidates for a desired transformation. gatech.edu This approach is already being used to guide the synthesis of complex molecules and could be applied to optimize the production of chloroformates and their derivatives. gatech.edu
Machine learning algorithms and retrosynthetic analysis tools are becoming increasingly sophisticated. researchgate.net These programs can analyze vast databases of chemical reactions to identify novel synthetic routes and predict the most efficient way to synthesize a target molecule. researchgate.net For chloroformate chemistry, this could lead to the discovery of entirely new, more efficient, and sustainable synthetic methods. The combination of quantum chemical approaches with microkinetic modeling can provide deep insights into reaction mechanisms, helping to design better catalysts and optimize reaction conditions for industrial processes. researchgate.net
Enhanced Green Chemistry Metrics in Chloroformate Synthesis
The principles of green chemistry are increasingly influencing the design of chemical processes. For the synthesis and use of this compound, there is a strong push to improve the environmental footprint by applying and enhancing green chemistry metrics.
Several key metrics are used to assess the "greenness" of a chemical reaction. wikipedia.orgacs.org These include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org
E-Factor (Environmental Factor): This metric focuses on the amount of waste generated per unit of product. acs.org
Process Mass Intensity (PMI): Considered a key metric for the pharmaceutical industry, PMI is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. wikipedia.org
The table below summarizes some key green chemistry metrics and their ideal values.
| Metric | Abbreviation | Formula | Optimal Value |
| Atom Economy | AE | (MW of product / MW of all reactants) x 100% | 100% |
| E-Factor | - | Total Waste (kg) / Product (kg) | 0 |
| Process Mass Intensity | PMI | Total Mass in Process (kg) / Product (kg) | 1 |
Future research will focus on designing synthetic routes for chloroformates that optimize these metrics. This includes the development of mechanochemical methods that reduce or eliminate the need for bulk solvents, the use of catalytic rather than stoichiometric reagents, and the design of processes with higher atom economy. nih.gov The goal is to develop synthetic pathways that are not only efficient and cost-effective but also sustainable in the long term. nih.gov
Q & A
Q. How do substituents on the benzyl group affect the compound’s bioactivity in antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
